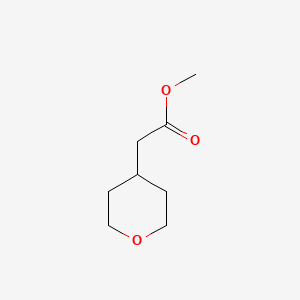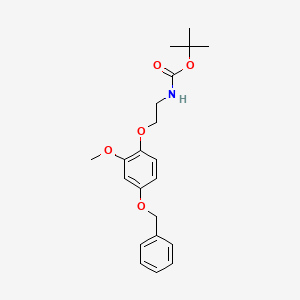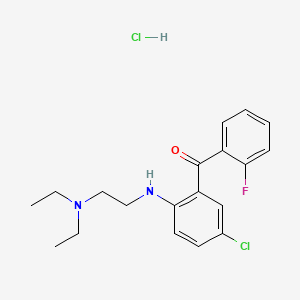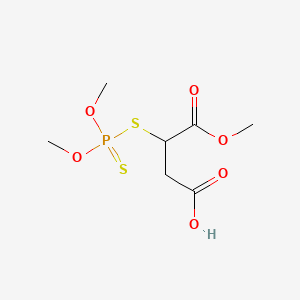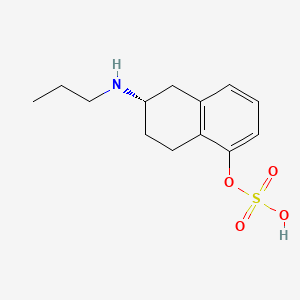
Unii-C83X2N3S59
Descripción general
Descripción
Rotigotine is a non-ergot dopamine agonist drug used primarily in the treatment of Parkinson’s disease. This compound has a molecular formula of C13H19NO4S and a molecular weight of 285.358.
Métodos De Preparación
The preparation of Unii-C83X2N3S59 involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of 6-(propylamino)-1-naphthalenol followed by esterification with sulfuric acid to form the hydrogen sulfate ester. Industrial production methods typically involve large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Unii-C83X2N3S59 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Aplicaciones Científicas De Investigación
Unii-C83X2N3S59 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool to study dopamine receptor interactions and signaling pathways.
Medicine: As a metabolite of Rotigotine, it is crucial in understanding the pharmacokinetics and pharmacodynamics of the drug in treating Parkinson’s disease.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Unii-C83X2N3S59 involves its interaction with dopamine receptors. It mimics the action of dopamine by binding to dopamine receptors in the brain, thereby activating them and alleviating symptoms of Parkinson’s disease. The molecular targets include dopamine D2 and D3 receptors, and the pathways involved are primarily related to dopaminergic signaling.
Comparación Con Compuestos Similares
Unii-C83X2N3S59 is unique compared to other similar compounds due to its specific structure and function as a metabolite of Rotigotine. Similar compounds include:
Rotigotine: The parent compound, used as a dopamine agonist.
Pramipexole: Another non-ergot dopamine agonist used in Parkinson’s disease treatment.
Ropinirole: A dopamine agonist with a similar mechanism of action but different chemical structure. This compound stands out due to its specific metabolic role and unique hydrogen sulfate ester group
Propiedades
IUPAC Name |
[(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)18-19(15,16)17/h3-5,11,14H,2,6-9H2,1H3,(H,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLIJAWVYRZNF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130700 | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154714-31-5 | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154714-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desthienylethyl rotigotine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154714315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrogen sulfate (ester), (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESTHIENYLETHYL ROTIGOTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C83X2N3S59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


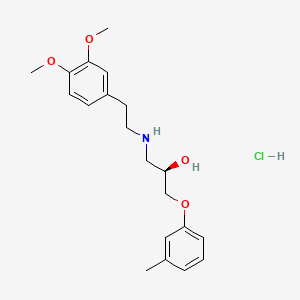
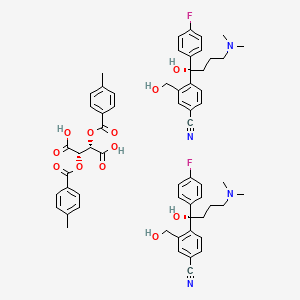
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
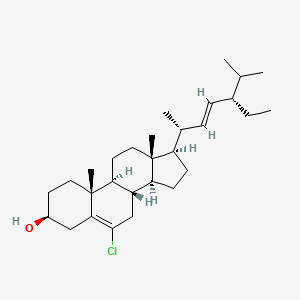
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
